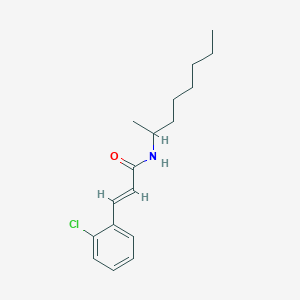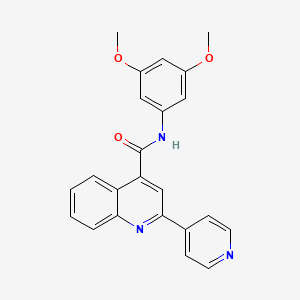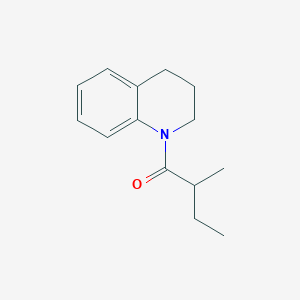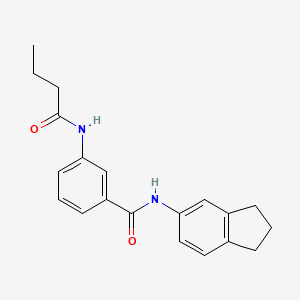![molecular formula C23H22FN3O3 B11015363 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015363.png)
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound featuring an indole moiety, a fluoro substituent, and an isoquinoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Alkylation: The indole nitrogen is alkylated with a suitable alkyl halide, such as 2-bromoethylamine, under basic conditions.
Isoquinoline Carboxamide Formation: The isoquinoline carboxamide can be synthesized via a condensation reaction between isoquinoline and an appropriate carboxylic acid derivative.
Final Coupling: The final step involves coupling the fluoroindole derivative with the isoquinoline carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group in the isoquinoline carboxamide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Conversion to secondary alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving indole and isoquinoline structures.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. The indole moiety may interact with serotonin receptors, while the isoquinoline carboxamide structure could inhibit specific enzymes involved in disease pathways. The fluoro substituent may enhance binding affinity and selectivity by forming additional hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the fluoro substituent, potentially resulting in different biological activity and binding affinity.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide: Contains a chloro group instead of fluoro, which may alter its reactivity and pharmacokinetic properties.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-ethoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide: The ethoxy group may affect solubility and metabolic stability.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the combination of the fluoroindole and isoquinoline carboxamide structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C23H22FN3O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22FN3O3/c1-30-13-12-27-15-20(18-4-2-3-5-19(18)23(27)29)22(28)25-9-11-26-10-8-16-6-7-17(24)14-21(16)26/h2-8,10,14-15H,9,11-13H2,1H3,(H,25,28) |
InChI Key |
DIRPLTGLSVBZEG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B11015286.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)




![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015322.png)
![methyl 4-methyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11015330.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11015333.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine](/img/structure/B11015343.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)
